2-Chloro-N-[1-(4-fluoro-benzoyl)-piperidin-3-yl]-acetamide
Overview
Description
2-Chloro-N-[1-(4-fluoro-benzoyl)-piperidin-3-yl]-acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[1-(4-fluoro-benzoyl)-piperidin-3-yl]-acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of 4-fluoro-benzoyl chloride: This is achieved by reacting 4-fluoro-benzoic acid with thionyl chloride under reflux conditions.
Acylation of piperidine: The 4-fluoro-benzoyl chloride is then reacted with piperidine to form N-(4-fluoro-benzoyl)-piperidine.
Introduction of the chloro group: The final step involves the reaction of N-(4-fluoro-benzoyl)-piperidine with chloroacetyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[1-(4-fluoro-benzoyl)-piperidin-3-yl]-acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in dichloromethane.
Major Products
Nucleophilic substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of N-[1-(4-fluoro-benzyl)-piperidin-3-yl]-acetamide.
Oxidation: Formation of N-oxide derivatives of the piperidine ring.
Scientific Research Applications
2-Chloro-N-[1-(4-fluoro-benzoyl)-piperidin-3-yl]-acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[1-(4-fluoro-benzoyl)-piperidin-3-yl]-acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluoro-N-(piperidin-3-yl)-benzamide
- 4-Fluoro-N-(piperidin-3-yl)-benzamide
- 2-Chloro-N-(piperidin-3-yl)-acetamide
Uniqueness
2-Chloro-N-[1-(4-fluoro-benzoyl)-piperidin-3-yl]-acetamide stands out due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the piperidinyl-acetamide backbone provides a unique scaffold for further modifications and applications.
Properties
IUPAC Name |
2-chloro-N-[1-(4-fluorobenzoyl)piperidin-3-yl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClFN2O2/c15-8-13(19)17-12-2-1-7-18(9-12)14(20)10-3-5-11(16)6-4-10/h3-6,12H,1-2,7-9H2,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RALPZPVUEMBDDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)NC(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801191626 | |
Record name | Acetamide, 2-chloro-N-[1-(4-fluorobenzoyl)-3-piperidinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801191626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1146080-30-9 | |
Record name | Acetamide, 2-chloro-N-[1-(4-fluorobenzoyl)-3-piperidinyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1146080-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, 2-chloro-N-[1-(4-fluorobenzoyl)-3-piperidinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801191626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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